

# Nemtabrutinib BELLWAVE-001 clinical trial protocol

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Nemtabrutinib

CAS No.: 2095393-15-8

Cat. No.: S519378

[Get Quote](#)

## Trial Design & Objectives

The BELLWAVE-001 study (NCT03162536) is an **open-label, single-arm, phase 1/2 dose-expansion study** designed to evaluate **nemtabrutinib** in patients with B-cell malignancies [1] [2].

- **Primary Endpoints:** The primary endpoints for the CLL/SLL cohort were:
  - **Objective Response Rate (ORR)**, assessed by investigators per 2018 iwCLL criteria [1].
  - **Safety** and tolerability [1].
  - Determination of the **Recommended Phase 2 Dose (RP2D)** [1] [3].
- **Secondary Endpoints** included Duration of Response (DOR) and a further assessment of safety [1].
- **Key Eligibility Criteria:** Patients with R/R CLL/SLL were enrolled into one of two cohorts [1]:
  - **Cohort A:** Patients with **≥2 prior therapies**, including a covalent BTK inhibitor, and with a **C481 mutation**.
  - **Cohort B:** Patients with **≥2 prior therapies** who were **intolerant to a prior BTK inhibitor** and without a C481 mutation.
- **Treatment Protocol:** The established RP2D was **nemtabrutinib 65 mg taken orally once daily (QD)**. Treatment continued until unacceptable toxicity, disease progression, or other discontinuation criteria were met [1].

## Patient Baseline Characteristics

The efficacy and safety analyses focused on specific subsets of the enrolled population. The baseline characteristics for the CLL/SLL patients at the RP2D highlight a heavily pre-treated group with high-risk features [1].

Table 1: Baseline Demographics and Disease Characteristics of CLL/SLL Patients (n=57)

| Characteristic                           | Value    |
|------------------------------------------|----------|
| Median Age (years)                       | 66       |
| Female, n (%)                            | 16 (28%) |
| ECOG PS $\leq$ 1, n (%)                  | 50 (88%) |
| Median Number of Prior Therapies (range) | 4 (1-18) |
| Prior BTK Inhibitor Therapy, n (%)       | 54 (95%) |
| Prior BTKi and BCL2i Therapy, n (%)      | 24 (42%) |
| C481S-Mutated BTK, n (%)                 | 36 (63%) |
| TP53 Mutation, n (%)                     | 18 (32%) |
| del(17p), n (%)                          | 19 (33%) |
| Unmutated IGHV, n (%)                    | 30 (53%) |

## Efficacy Results

At the data cutoff (April 8, 2022), with a median follow-up of 4.8 months, **nemtabrutinib** showed compelling antitumor activity [1] [4].

- **Overall Efficacy:** The ORR was **56% (95% CI, 42-69)**, which included 2 complete responses (CR), 15 partial responses (PR), and 15 PR with lymphocytosis (PR-L) [1].
- **Durability of Response:** Among the 32 responders, the median DOR was **24.4 months** (95% CI, 13.9-not evaluable). The median Progression-Free Survival (PFS) was **26.3 months** (95% CI, 10.1-not evaluable) [1].

- **Subgroup Analysis:** Promising activity was observed across key high-risk subgroups, as summarized below [1].

Table 2: Efficacy Outcomes in Key Subgroups

| Subgroup                   | Objective Response Rate (ORR) |
|----------------------------|-------------------------------|
| All CLL/SLL Patients       | 56%                           |
| Prior BTKi only            | 67%                           |
| Prior BTKi and BCL2i       | 38%                           |
| With C481S BTK mutation    | 56%                           |
| Without C481S BTK mutation | 57%                           |
| With del(17p)              | 53%                           |
| With TP53 mutation         | 50%                           |
| With unmutated IGHV        | 57%                           |

## Safety Profile

The safety analysis included all 112 patients with various B-cell malignancies treated with **nemtabrutinib** 65 mg QD. The overall safety profile was manageable [1] [4].

- **Treatment-Related Adverse Events (AEs):** Any-grade treatment-related AEs occurred in **73%** of patients (82/112). The most common ( $\geq 15\%$ ) were **dysgeusia (altered sense of taste, 21%)** and **decreased neutrophil count (20%)** [1].
- **Grade 3-4 AEs:** Grade 3 or 4 treatment-related AEs occurred in **40%** of patients. The most common ( $\geq 5\%$ ) was **decreased neutrophil count (17%)** [1].
- **AEs of Special Interest:** Common AEs ( $\geq 20\%$ ) of special interest included **hypertension (30%)** and **arthralgia (20%)**. Atrial fibrillation was reported infrequently (4%) [1] [3].
- **Discontinuations:** Treatment discontinuation due to any treatment-related AE occurred in **13%** of patients. Among the 57 CLL/SLL patients, 14% discontinued due to AEs [1] [4].

## Mechanism of Action & Signaling Pathway

**Nemtabrutinib** is a **non-covalent, reversible, competitive Bruton's tyrosine kinase (BTK) inhibitor** [4] [5]. Its unique mechanism allows it to inhibit both wild-type BTK and BTK with the C481S mutation, a common resistance mechanism to covalent BTK inhibitors like ibrutinib and acalabrutinib [3].

The following diagram illustrates the key signaling pathway involved and **nemtabrutinib's** distinct mechanism of action.



[Click to download full resolution via product page](#)

This diagram shows that **nemtabrutinib** effectively blocks the B-cell receptor (BCR) signaling pathway by inhibiting BTK, a crucial kinase. Unlike covalent BTK inhibitors, which bind irreversibly to the C481 site,

**nemtabrutinib**'s non-covalent binding allows it to overcome the common C481S resistance mutation, restoring control over downstream signals that drive cancer cell proliferation and survival [4] [3] [5].

## Future Directions and Conclusions

The promising data from BELLWAVE-001 has led to the initiation of later-phase trials.

- **BELLWAVE-010 (NCT05947851)**: This is a **phase 3 study** evaluating **nemtabrutinib in combination with venetoclax** versus **venetoclax plus rituximab (VR)** in patients with R/R CLL/SLL. The study aims to establish the recommended dose for the combination and compare its efficacy and safety against the VR regimen [5].

In conclusion, the BELLWAVE-001 protocol successfully established **nemtabrutinib** 65 mg QD as a treatment with durable efficacy and a manageable safety profile in high-risk, heavily pre-treated R/R CLL/SLL patients. Its ability to inhibit C481-mutated BTK addresses a significant unmet need in overcoming resistance to earlier-generation BTK inhibitors.

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. P628: updated analysis of BELLWAVE - 001 : a phase 1/2 open-label... [pmc.ncbi.nlm.nih.gov]
2. HemaSphere [journals.lww.com]
3. Nemtabrutinib: Jennifer Woyach, MD ASH 2022 [oncologytube.com]
4. ASH 2022: Efficacy and Safety of Nemtabrutinib, a Wild ... [cillsociety.org]
5. Phase 3 Study of Nemtabrutinib Plus Venetoclax Opens for ... [hematologyadvisor.com]

To cite this document: Smolecule. [Nemtabrutinib BELLWAVE-001 clinical trial protocol]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b519378#nemtabrutinib-bellwave-001-clinical-trial-protocol>]

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

## Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)